N-ethyl-4-(propan-2-yloxy)benzamide
Description
Properties
IUPAC Name |
N-ethyl-4-propan-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-4-13-12(14)10-5-7-11(8-6-10)15-9(2)3/h5-9H,4H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLQKHHRCDSVUQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=C(C=C1)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-4-(propan-2-yloxy)benzamide typically involves the reaction of 4-hydroxybenzamide with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the hydroxyl group is replaced by the isopropyl group. The resulting intermediate is then reacted with ethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and pH to maintain optimal conditions.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-4-(propan-2-yloxy)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated or nitrated benzamides.
Scientific Research Applications
N-ethyl-4-(propan-2-yloxy)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-ethyl-4-(propan-2-yloxy)benzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or reduction of inflammation.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table compares N-ethyl-4-(propan-2-yloxy)benzamide with structurally related benzamide derivatives, highlighting key differences in substituents, molecular properties, and applications:
| Compound Name | Molecular Formula | Substituents/Modifications | Molecular Weight (g/mol) | Key Properties/Applications |
|---|---|---|---|---|
| This compound | C₁₂H₁₇NO₂ | - Ethyl (N), - Propan-2-yloxy (benzene) | 219.27 | Moderate lipophilicity; enzyme inhibition |
| N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(propan-2-yloxy)benzamide | C₂₁H₂₅NO₄S | - Benzyl, - Tetrahydrothiophene dioxide | 387.49 | Enhanced bioactivity; heterocyclic stability |
| N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-4-propoxybenzamide | C₂₁H₂₃N₃O₄ | - Oxadiazole ring, - Propoxy group | 381.43 | Electrophilic reactivity; ligand design |
| N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]-4-propoxybenzamide | C₂₅H₃₁NO₄S | - Thiophene dioxide, - Propoxy, - Benzyl | 465.58 | Protein binding; therapeutic candidate |
| N-(4-ethyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide | C₁₇H₁₆N₂O₂S | - Benzothiazole, - Phenoxyacetamide | 312.39 | Antimicrobial activity; heterocyclic diversity |
Key Observations:
- Substituent Impact : The ethyl group in this compound balances steric effects and lipophilicity, whereas bulkier groups like benzyl (in ) or heterocycles (e.g., oxadiazole in ) enhance target specificity but may reduce solubility.
- Heterocyclic Modifications : Compounds incorporating thiophene dioxide () or benzothiazole () exhibit improved stability and distinct biological interactions compared to the simpler benzamide scaffold.
- Bioactivity : The isopropoxy group in the target compound is associated with moderate enzyme inhibition, while trifluoroethyl or oxadiazole substituents (e.g., in ) enhance pharmacokinetic properties or reactivity.
Q & A
Advanced Research Question
- Hazard analysis : Conduct DSC to identify exothermic decomposition risks (e.g., isopropoxy group instability above 150°C) .
- Solvent selection : Replace DCM with less toxic alternatives (e.g., ethyl acetate) for large-scale reactions .
- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and minimize purification steps .
Q. Key Safety Data :
- Mutagenicity : Ames testing shows low risk (comparable to benzyl chloride) but requires fume hood use .
How do substituent modifications impact pharmacokinetic properties?
Advanced Research Question
- Lipophilicity : Adding electron-withdrawing groups (e.g., -CF₃) increases logP, enhancing membrane permeability but reducing solubility .
- Metabolic stability : Ethyl groups reduce cytochrome P450-mediated oxidation compared to methyl analogs .
Q. Methodology :
- In silico modeling : Use QSAR tools like Schrödinger’s Maestro to predict ADME profiles .
- Microsomal assays : Compare half-life (t₁/₂) in human liver microsomes for lead optimization .
What computational approaches complement experimental data for bioactivity prediction?
Advanced Research Question
- Molecular docking : Simulate binding poses with CDK2 (PDB: 1AQ1) to prioritize synthetic targets .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .
Validation : Cross-check docking scores (e.g., Glide SP scores < -6 kcal/mol) with experimental IC₅₀ values .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
